molecular formula C14H16N2 B141581 (1R,2R)-(+)-1,2-Diphenylethylenediamine CAS No. 35132-20-8

(1R,2R)-(+)-1,2-Diphenylethylenediamine

Cat. No.: B141581
CAS No.: 35132-20-8
M. Wt: 212.29 g/mol
InChI Key: PONXTPCRRASWKW-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-(+)-1,2-Diphenylethylenediamine, also known as this compound, is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,2R)-1,2-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONXTPCRRASWKW-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369325, DTXSID501336762
Record name (1R,2R)-(+)-1,2-Diphenylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35132-20-8, 16635-95-3
Record name 1R,2R-1,2-Diphenylethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35132-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diphenylethylenediamine, (1R,2R)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035132208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2R)-(+)-1,2-Diphenylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Diphenylethylenediamine, (1R,2R)-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ5DV7MKY6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-(+)-1,2-Diphenylethylenediamine
Reactant of Route 2
(1R,2R)-(+)-1,2-Diphenylethylenediamine
Reactant of Route 3
(1R,2R)-(+)-1,2-Diphenylethylenediamine
Reactant of Route 4
Reactant of Route 4
(1R,2R)-(+)-1,2-Diphenylethylenediamine
Reactant of Route 5
Reactant of Route 5
(1R,2R)-(+)-1,2-Diphenylethylenediamine
Reactant of Route 6
(1R,2R)-(+)-1,2-Diphenylethylenediamine
Customer
Q & A

Q1: What is the molecular formula and weight of (1R,2R)-(+)-1,2-Diphenylethylenediamine?

A1: this compound has a molecular formula of C14H16N2 and a molecular weight of 212.29 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, studies have utilized various spectroscopic techniques to characterize this compound. These include Fourier transform infrared spectroscopy (FTIR) [, , , ], elemental analysis [, ], and nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR [, , ].

Q3: What are the prominent catalytic applications of this compound?

A3: this compound serves as a valuable chiral building block in asymmetric synthesis, particularly in reactions like the asymmetric Michael addition []. It acts as a chiral ligand in transition metal complexes, demonstrating catalytic activity in asymmetric hydrogenation reactions, particularly for aromatic ketones [, ].

Q4: How does this compound influence enantioselectivity in catalytic reactions?

A4: The two chiral centers in the molecule are crucial for its ability to induce chirality in the products of catalytic reactions. For instance, in the asymmetric Michael addition, the combination of this compound with a dipeptide co-catalyst significantly enhances both yield and enantioselectivity compared to either catalyst alone [].

Q5: Are there examples of this compound being incorporated into heterogeneous catalysts?

A5: Yes, researchers have successfully immobilized this compound onto solid supports like silica gel [, , , ], creating chiral stationary phases for high-performance liquid chromatography (HPLC). This immobilization allows for catalyst recycling and facilitates enantiomeric separations. Additionally, it has been incorporated into a chiral metal-organic framework (MOF) for the asymmetric synthesis of (S)-warfarin, showcasing its potential in heterogeneous catalysis [].

Q6: What factors affect the catalytic performance of this compound-based catalysts?

A6: Several factors can influence the catalytic performance of systems incorporating this compound. In asymmetric hydrogenation, the support material for the catalyst plays a significant role. Studies show a correlation between the support's surface basicity and the enantiomeric excess (ee) achieved, with magnesium oxide (MgO) and aluminum oxide (γ-Al2O3) being more favorable than cerium oxide (CeO2), zinc oxide (ZnO), and silicon dioxide (SiO2) []. The size of the ruthenium nanoparticles in the catalyst also influences both activity and ee, with an optimal size observed for different substrates [].

Q7: How do structural modifications to this compound impact its activity?

A7: Structural modifications, particularly at the nitrogen atoms, can significantly influence the activity and selectivity of this compound derivatives. For example, incorporating this molecule into polymeric chiral selectors for HPLC showed that shorter chain lengths resulted in enhanced enantioseparation ability []. Furthermore, the introduction of an L-amino acid spacer and a urea-forming moiety in polymer-supported bifunctional catalysts led to notable improvements in both activity and stereoselectivity in asymmetric additions of ketones and aldehydes to nitroolefins []. Interestingly, while the L-amino acid spacers proved superior to D-amino acids, the size of the amino acid side chain had minimal impact on enantioselectivity, suggesting a specific transition state arrangement is crucial for high enantioselectivity [].

Q8: Is this compound compatible with different reaction conditions?

A8: The compatibility of this compound depends on the specific reaction conditions. Studies demonstrate its use in various organic solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), and toluene []. Notably, some derivatives have been designed for reusability, exemplified by silylated organometallic complexes incorporating this compound. These catalysts can be recovered and reused multiple times without significant loss of activity [].

Q9: Have computational methods been applied to study this compound?

A9: Yes, computational chemistry has played a role in understanding the behavior of this compound-containing systems. For example, Density Functional Theory (DFT) calculations provided insights into the conformation of chiral 2 + 3 keto-enamine pseudocyclophanes derived from this compound []. These calculations confirmed a substantial π-π interaction between phloroglucinol rings within the molecule, influencing its overall three-dimensional structure [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.